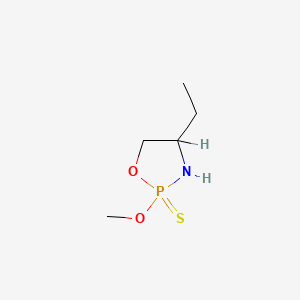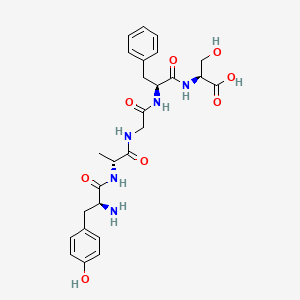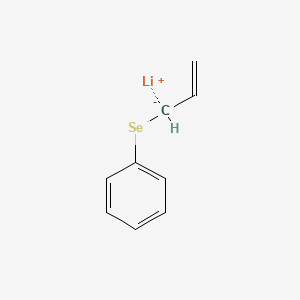
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate is a chemical compound known for its unique structure and properties It consists of two 6-chloropyridin-2-yl groups attached to a phenylphosphonothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate typically involves the reaction of 6-chloropyridin-2-ol with phenylphosphonothioic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine oxides.
Substitution: The chloropyridinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Substituted pyridinyl derivatives.
Applications De Recherche Scientifique
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyridin-2-ol: A precursor in the synthesis of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate.
(6-Chloropyridin-2-yl)methanamine: Another compound with similar pyridinyl groups.
Uniqueness
This compound is unique due to its combination of chloropyridinyl groups and the phosphonothioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
74546-79-5 |
|---|---|
Formule moléculaire |
C16H11Cl2N2O2PS |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
bis[(6-chloropyridin-2-yl)oxy]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H11Cl2N2O2PS/c17-13-8-4-10-15(19-13)21-23(24,12-6-2-1-3-7-12)22-16-11-5-9-14(18)20-16/h1-11H |
Clé InChI |
ROUHPXPXRNLNTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(OC2=NC(=CC=C2)Cl)OC3=NC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)

![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)






![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)


